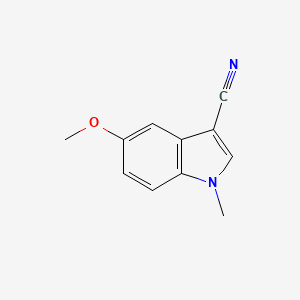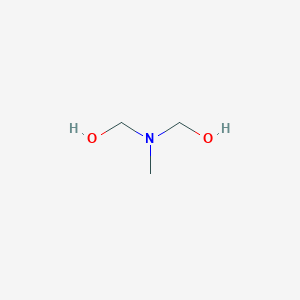
barium(2+);hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
barium hydride . It is a chemical compound with the formula BaH₂. Barium hydride is a white to gray crystalline substance that is primarily used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C. The reaction is as follows: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This reaction requires careful control of temperature and pressure to ensure the formation of barium hydride .
Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The process involves the use of high-temperature reactors and controlled environments to maintain the necessary conditions for the reaction. The purity of the reactants and the control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Barium hydride undergoes several types of chemical reactions, including:
Oxidation: Barium hydride reacts with oxygen to form barium oxide and hydrogen gas. [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]
Hydrolysis: Barium hydride reacts with water to produce barium hydroxide and hydrogen gas. [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions.
Water: Used in hydrolysis reactions.
Solid Oxidants: Barium hydride can react explosively with solid oxidants such as halides or chromates.
Major Products:
Barium oxide (BaO): Formed from oxidation reactions.
Barium hydroxide (Ba(OH)₂): Formed from hydrolysis reactions.
Hydrogen gas (H₂): A common byproduct in both oxidation and hydrolysis reactions.
Applications De Recherche Scientifique
Barium hydride has several applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the synthesis of certain biological compounds.
Industry: Utilized in the production of barium-containing compounds and materials.
Mécanisme D'action
The mechanism by which barium hydride exerts its effects involves its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is used in. For example, in oxidation reactions, barium hydride donates hydrogen to form hydrogen gas, while in hydrolysis reactions, it reacts with water to produce barium hydroxide and hydrogen gas .
Comparaison Avec Des Composés Similaires
- Calcium hydride (CaH₂)
- Strontium hydride (SrH₂)
- Magnesium hydride (MgH₂)
Comparison: Barium hydride is unique due to its specific reactivity and the conditions required for its synthesis. Compared to calcium hydride and strontium hydride, barium hydride has a higher molar mass and different reactivity patterns. Magnesium hydride, on the other hand, is lighter and has different applications in hydrogen storage and fuel cells .
Propriétés
Formule moléculaire |
BaH2 |
|---|---|
Poids moléculaire |
139.34 g/mol |
Nom IUPAC |
barium(2+);hydride |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 |
Clé InChI |
BPYQMQIZFKTCMA-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




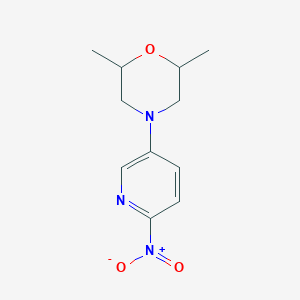
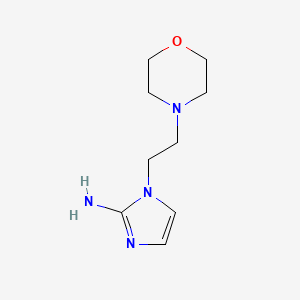
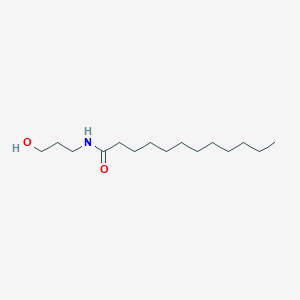
![(2S)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B8669969.png)
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)

![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)


![N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide](/img/structure/B8670025.png)
